molecular formula C11H9FN2 B1501759 2-(5-Fluoropyridin-2-YL)aniline CAS No. 885277-17-8

2-(5-Fluoropyridin-2-YL)aniline

Cat. No.: B1501759
CAS No.: 885277-17-8
M. Wt: 188.2 g/mol
InChI Key: ITKSWSQUENSIEO-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-YL)aniline is a fluorinated aromatic amine compound characterized by the presence of a fluorine atom on the pyridine ring and an aniline group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common method involves the direct fluorination of 2-aminopyridine using fluorinating agents such as Selectfluor or xenon difluoride.

  • Sandmeyer Reaction:

Industrial Production Methods: Industrial production typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amine, leading to the formation of secondary amines.

  • Substitution: Electrophilic substitution reactions can occur at the pyridine ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride.

Major Products Formed:

  • Oxidation: Nitro derivatives, such as this compound-4-nitrobenzene.

  • Reduction: Secondary amines, such as 2-(5-fluoropyridin-2-YL)phenylamine.

  • Substitution: Various substituted pyridines, depending on the electrophile used.

Scientific Research Applications

2-(5-Fluoropyridin-2-YL)aniline is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the creation of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-(5-Fluoropyridin-2-YL)aniline is compared to other similar compounds, such as 2-(5-chloropyridin-2-YL)aniline and 2-(5-bromopyridin-2-YL)aniline While these compounds share structural similarities, the presence of different halogens (chlorine, bromine) affects their reactivity and biological activity

Comparison with Similar Compounds

  • 2-(5-Chloropyridin-2-YL)aniline

  • 2-(5-Bromopyridin-2-YL)aniline

  • 2-(5-Iodopyridin-2-YL)aniline

  • 2-(5-Methylpyridin-2-YL)aniline

  • 2-(5-Fluoropyrimidin-2-YL)aniline

Biological Activity

2-(5-Fluoropyridin-2-YL)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in the pyridine ring enhances its interactions with biological targets, making it a valuable candidate for drug development and other applications.

  • Molecular Formula : C11H10FN
  • Molecular Weight : Approximately 189.21 g/mol
  • Structural Characteristics : The compound features a fluorinated pyridine ring at the 5-position, attached to an aniline moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to various biological targets, including neurotransmitter transporters and enzymes involved in disease pathways.

1. Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compounds related to this compound. For instance, derivatives have shown efficacy against Trypanosoma cruzi and Leishmania donovani, indicating potential use in treating parasitic infections. The mechanism may involve interference with metabolic pathways critical for parasite survival .

2. Neuropharmacological Effects

Compounds similar to this compound have been investigated for their roles as ligands for neurotransmitter transporters. Research indicates that these compounds can inhibit vesicular acetylcholine transporters, which are essential in neuropharmacology, suggesting potential applications in treating neurological disorders.

Case Study 1: Antiparasitic Efficacy

A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant activity against Leishmania species. The compounds were evaluated using high-content imaging assays that quantified parasite load in host cells. Results indicated that certain derivatives exhibited potent antiparasitic effects without cytotoxicity to host cells .

Case Study 2: Neurotransmitter Transporter Inhibition

Another investigation focused on the inhibition of neurotransmitter transporters by 3-(5-Fluoropyridin-3-yl)aniline derivatives. These studies revealed that modifications in the structure significantly influenced binding affinity and inhibitory potency against the vesicular acetylcholine transporter, highlighting the importance of structural optimization in drug design.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityUnique Characteristics
This compoundAntiparasitic, NeuropharmacologicalFluorinated pyridine enhances binding
3-(5-Fluoropyridin-3-YL)anilineNeurotransmitter transporter inhibitorStructural variations affect activity
4-(5-Fluoropyridin-4-YL)anilinePotential herbicideDifferent substitution pattern influences reactivity

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKSWSQUENSIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695923
Record name 2-(5-Fluoropyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-17-8
Record name 2-(5-Fluoropyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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